D-Ribonolactone
Overview
Description
D-Ribonolactone is a sugar lactone and an inhibitor of β-galactosidase of Escherichia coli with a Ki of 26 mM .
Synthesis Analysis
D-Ribonolactone serves as a versatile chiral pool for the total synthesis of natural products such as malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, neplanocins, and many others . The preparation of new C-nucleosides starting from D-ribonolactone has attracted the attention of several groups in the past decade .Molecular Structure Analysis
The molecular formula of D-Ribonolactone is C5H8O5 . Its average mass is 148.114 Da and its monoisotopic mass is 148.037170 Da .Chemical Reactions Analysis
D-Ribonolactone is a key intermediate in the synthesis of various biologically relevant compounds . It has been used in the electrocatalytic oxidation of D-ribofuranose to D-ribonolactone, a precursor for C-nucleoside based drugs like Remdesivir .Physical And Chemical Properties Analysis
D-Ribonolactone has a density of 1.7±0.1 g/cm3 . Its boiling point is 364.3±11.0 °C at 760 mmHg . The melting point is 83-85ºC .Scientific Research Applications
Synthesis of Protected Dihydroxyproline from Pentose Sugar : D-Ribonolactone was used as a starting material to synthesize N-((fluorenylmethoxy)carbonyl)-3,4-bis-O-(tert-butyldimethylsilyl)-D-2,3-cis-3,4-cis-3,4-dihydroxyproline, representing a general strategy for synthesizing 3,4-dihydroxyprolines using pentose sugars (Weir & Taylor, 1999).
Synthesis of Eldanolide and Trans-Cognac Lactone : D-Ribonolactone derivatives were reacted with alkyl cuprates to synthesize molecules with a (4S,5R)-4,5-dialkyldihydro-2(3H)-furanone type constitution, enabling the synthesis of (+)-eldanolide and (+)-trans-cognac lactone (Ortuño, Mercé, & Font, 1987).
Synthesis of Ranunculin : A short synthesis from D-Ribonolactone was described for a compound (−)-(S)-γ-hydroxymethyl-α,β-butenolide, leading to the first-time synthesis of (−)-ranunculin (Camps et al., 1982).
Formation of Functionalized Carbocycles : Acyclic alkenyl iodides derived from D-Ribonolactone were treated with samarium(II) iodide, forming highly functionalized carbocycles with varying chemoselectivity and diastereoselectivity (Zhou & Bennett, 1997).
Synthesis of Pheromones and Aromas : D-Ribonolactone was used as a starting material for the synthesis of γ-alkyl-α,β-butenolides or γ-alkylbutyrolactones, which have applications as pheromones in insects and fruit fragrances (Cardellach, Font, & Ortuño, 1984).
Antimicrobial Activity of Carbohydrate Derivatives : Aldonamides derived from D-Ribonolactone were evaluated for their antimicrobial activity against various pathogens, showing moderate antitubercular activity and activity against S. aureus (dos Reis et al., 2008).
Production of D-Ribose : D-Ribonolactone is an intermediate in the synthesis of D-ribose, a sugar used in various applications. Monitoring the calcium ion concentration in D-Ribonolactone solutions is crucial for the efficient production of D-ribose (Kaz'mina & Fadeeva, 1981).
Safety And Hazards
Future Directions
D-Ribonolactone is a versatile synthetic precursor of biologically relevant scaffolds . It has been used in the synthesis of C-nucleosides, which have gained renewed interest due to their antiviral activity . The use of benzylidene as a ribonolactone protecting group useful in the synthesis of C-purine nucleosides analogues has been investigated .
properties
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863521 | |
Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
CAS RN |
5336-08-3 | |
Record name | D-Ribonolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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